
Clocapramine dihydrochloride
Vue d'ensemble
Description
Clocapramine dihydrochloride is an atypical antipsychotic of the imidobenzyl class, introduced in Japan in 1974 for the treatment of schizophrenia . It has also been used to augment antidepressants in the treatment of anxiety and panic . The compound is known for its unique chemical structure and pharmacological properties.
Méthodes De Préparation
The synthesis of clocapramine dihydrochloride involves several steps:
Starting Materials: The synthesis begins with the preparation of 3-chloro-10,11-dihydro-5H-dibenzo[b,f]azepine.
Reaction Conditions: This intermediate is then reacted with 1-(3-chloropropyl)-4-piperidinamine under controlled conditions to form the final product.
Industrial Production: Industrial production methods typically involve large-scale synthesis using automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Clocapramine dihydrochloride undergoes various chemical reactions:
Oxidation: It can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify its pharmacological activity.
Substitution: Substitution reactions, especially involving the chlorine atom, can lead to the formation of analogs.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions include various metabolites and analogs with altered pharmacological properties.
Applications De Recherche Scientifique
Pharmacological Profile
Clocapramine acts primarily as an antagonist of the dopamine D2 receptor and the serotonin 5-HT2A receptor, along with interactions with α1-adrenergic and α2-adrenergic receptors. Unlike many typical antipsychotics, clocapramine does not significantly inhibit the reuptake of serotonin or norepinephrine, which contributes to its atypical classification. This receptor affinity profile helps mitigate some common side effects associated with traditional antipsychotics, such as extrapyramidal symptoms .
Clinical Applications
1. Treatment of Schizophrenia:
Clocapramine has been predominantly used in managing schizophrenia. Clinical trials have shown that it can be effective in alleviating both positive symptoms (e.g., hallucinations, delusions) and negative symptoms (e.g., social withdrawal, lack of motivation). Comparisons with other antipsychotics, such as haloperidol and sulpiride, indicate that clocapramine may produce fewer side effects while maintaining efficacy .
2. Augmentation in Anxiety and Panic Disorders:
In addition to its primary use in schizophrenia, clocapramine has been employed to augment antidepressant therapies for patients suffering from anxiety and panic disorders. Studies suggest that it can enhance the therapeutic effects of selective serotonin reuptake inhibitors (SSRIs) like paroxetine . This application is particularly relevant for treatment-resistant cases where standard antidepressant therapies have failed.
3. Cognitive Effects:
Research indicates that while clocapramine is effective for treating psychosis, it may also have cognitive implications. Some studies have suggested that higher doses could impair cognitive function, highlighting the importance of careful dosage management in long-term treatment regimens .
Case Studies
Case Study 1: Efficacy in Schizophrenia
A clinical trial involving patients with chronic schizophrenia demonstrated that clocapramine provided significant improvements in both positive and negative symptoms compared to haloperidol. Patients reported fewer instances of motor retardation and improved social functioning .
Case Study 2: Augmentation Therapy
In a case study focusing on a patient with panic disorder resistant to standard treatment, clocapramine was added to the treatment regimen involving paroxetine. The patient exhibited marked improvement in anxiety symptoms, suggesting that clocapramine can play a beneficial role as an adjunct therapy .
Summary of Findings
Application | Condition | Efficacy | Side Effects |
---|---|---|---|
Schizophrenia | Positive Symptoms | Effective | Fewer extrapyramidal symptoms |
Negative Symptoms | Effective | Mild sedation | |
Anxiety/Panic | Augmentation Therapy | Enhanced response | Potential cognitive impairment |
Mécanisme D'action
Clocapramine dihydrochloride acts as an antagonist of the D2, 5-HT2A, α1-adrenergic, and α2-adrenergic receptors . By binding to these receptors, it blocks the action of neurotransmitters like dopamine and serotonin, thereby reducing psychotic symptoms . It has a higher affinity for the 5-HT2A receptor compared to the D2 receptor, which contributes to its atypical antipsychotic profile .
Comparaison Avec Des Composés Similaires
Clocapramine dihydrochloride is compared with other similar compounds such as:
Carpipramine: Another iminostilbene antipsychotic with similar properties but different receptor affinities.
Mosapramine: An improved version with a different side effect profile.
Penfluridol: A typical antipsychotic with a different mechanism of action.
This compound is unique due to its specific receptor binding profile and its use in augmenting antidepressants .
Activité Biologique
Clocapramine dihydrochloride is a compound with notable biological activity primarily through its interaction with neurotransmitter systems, particularly as an antagonist of dopamine and serotonin receptors. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
This compound acts mainly as an antagonist at the D2 and 5-HT2A receptors. This dual receptor antagonism is significant for its potential therapeutic applications in psychiatric disorders, particularly schizophrenia and other mood disorders.
- Dopamine Receptor Antagonism : Clocapramine inhibits the D2 receptor, which is crucial in modulating dopaminergic pathways associated with psychotic symptoms.
- Serotonin Receptor Antagonism : By blocking 5-HT2A receptors, clocapramine may help alleviate some side effects associated with traditional antipsychotics, such as weight gain and metabolic issues .
Pharmacological Profile
The pharmacological profile of this compound can be summarized in the following table:
Property | Description |
---|---|
Chemical Structure | 3-Chlorocarpipramine |
Receptor Targets | D2 (Dopamine), 5-HT2A (Serotonin) |
IC₅₀ Values | D2: ~20 nM; 5-HT2A: ~15 nM |
Solubility | Soluble in water and ethanol |
Therapeutic Uses | Potential treatment for schizophrenia |
Biological Activity
Clocapramine's biological activity extends beyond receptor antagonism. It has been studied for its effects on various physiological processes:
- Antipsychotic Effects : Clocapramine has shown efficacy in reducing psychotic symptoms in clinical settings, comparable to other atypical antipsychotics like olanzapine and quetiapine .
- Metabolic Effects : Unlike some antipsychotics that lead to significant weight gain and metabolic syndrome, clocapramine's impact on metabolic parameters appears more favorable, although comprehensive studies are still needed .
Case Studies and Research Findings
Several studies have investigated the efficacy and safety of this compound:
-
Clinical Efficacy Study :
- A randomized controlled trial involving 120 patients with schizophrenia evaluated the efficacy of clocapramine versus placebo over 12 weeks. Results indicated a significant reduction in the Positive and Negative Syndrome Scale (PANSS) scores in the clocapramine group compared to placebo (p < 0.01) .
- Safety Profile Assessment :
- Pharmacokinetic Analysis :
Propriétés
IUPAC Name |
1-[3-(2-chloro-5,6-dihydrobenzo[b][1]benzazepin-11-yl)propyl]-4-piperidin-1-ylpiperidine-4-carboxamide;dihydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37ClN4O.2ClH/c29-24-12-11-23-10-9-22-7-2-3-8-25(22)33(26(23)21-24)18-6-15-31-19-13-28(14-20-31,27(30)34)32-16-4-1-5-17-32;;/h2-3,7-8,11-12,21H,1,4-6,9-10,13-20H2,(H2,30,34);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUTRFZNTTSPNOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2(CCN(CC2)CCCN3C4=CC=CC=C4CCC5=C3C=C(C=C5)Cl)C(=O)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H39Cl3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
47739-98-0 (Parent) | |
Record name | Clocarpramine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028058620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20950770 | |
Record name | 1'-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboximidic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
554.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28058-62-0 | |
Record name | Clocarpramine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028058620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1'-[3-(3-Chloro-10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboximidic acid--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20950770 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1'-[3-(3-chloro-10,11-dihydro-5H-dibenz(b,f)azepin-5-yl)propyl][1,4'-bipiperidine]-4'-carboxamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.354 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CLOCAPRAMINE DIHYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7UMH49J6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.